molecular formula C23H26N4O9 B599833 [4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox CAS No. 149934-16-7

[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox

Cat. No.: B599833
CAS No.: 149934-16-7
M. Wt: 502.48
InChI Key: NSEFLFMALMVPQL-IRDJJEOVSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demeclocycline involves multiple steps, starting from the basic tetracycline structure. The key steps include chlorination and methylation reactions to introduce the 7-chloro and 6-methyl groups, respectively . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of demeclocycline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Demeclocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various demeclocycline derivatives with modified antibacterial properties. These derivatives can be used to target specific bacterial strains or to reduce side effects .

Scientific Research Applications

Demeclocycline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Demeclocycline

Demeclocycline is unique due to its specific modifications, including the 7-chloro and 6-methyl groups, which enhance its antibacterial activity and pharmacokinetic properties. It is also known for its slower excretion rate, maintaining effective blood levels for longer periods .

Properties

CAS No.

149934-16-7

Molecular Formula

C23H26N4O9

Molecular Weight

502.48

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1

InChI Key

NSEFLFMALMVPQL-IRDJJEOVSA-N

SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

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